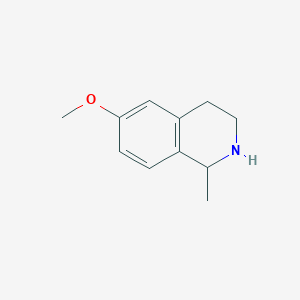

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15NO It is a derivative of tetrahydroisoquinoline, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of formaldehyde with 3-methoxyphenethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with neurotransmitter systems. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, without significantly affecting the uptake of dopamine or gamma-aminobutyric acid (GABA) . Additionally, it increases the potassium-evoked release of serotonin from the retina, indicating its potential role in modulating neurotransmitter release.

Comparaison Avec Des Composés Similaires

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 1st position.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.

6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups at the 7th and 8th positions.

Uniqueness: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (6-MeO-1MeTIQ) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

6-MeO-1MeTIQ is a tetrahydroisoquinoline derivative characterized by its methoxy and methyl substituents. Its molecular formula is , and it has been studied for its interactions with various biological systems.

The primary mechanism of action for 6-MeO-1MeTIQ involves its interaction with neurotransmitter systems:

- Serotonin Uptake Inhibition : The compound inhibits the high-affinity uptake of serotonin (5-HT) in a competitive manner, which may contribute to its neuroprotective effects.

- Neuroprotective Properties : Studies indicate that 6-MeO-1MeTIQ exhibits neuroprotective properties against neurotoxins such as MPTP and rotenone, which are known to induce dopaminergic neurodegeneration .

Biological Activities

The biological activities of 6-MeO-1MeTIQ can be categorized as follows:

Neuroprotective Effects

Research has demonstrated that 6-MeO-1MeTIQ protects dopaminergic neurons from damage caused by neuroinflammation and oxidative stress. A study showed that:

- Reduction of Microglial Activation : In a Parkinson's disease model, the compound decreased microglial activation and improved neuronal survival .

- Behavioral Improvements : Behavioral assessments indicated enhanced motor function in treated animals compared to controls .

Anti-inflammatory Properties

6-MeO-1MeTIQ exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. It has been shown to:

- Downregulate Cytokine Production : The compound reduces levels of IL-1β and TNF-α in activated microglial cells .

- Inhibit Nitric Oxide Production : It lowers nitric oxide levels, contributing to its anti-inflammatory profile .

Antitumor Activity

Emerging evidence suggests that 6-MeO-1MeTIQ may possess antitumor properties. It has been evaluated for:

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that certain derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines .

Research Findings and Case Studies

Several studies have explored the biological activity of 6-MeO-1MeTIQ:

Propriétés

IUPAC Name |

6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCJTKQQGRDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.